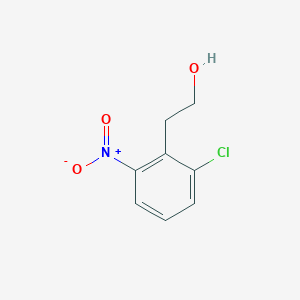

2-(2-Chloro-6-nitrophenyl)ethanol

Vue d'ensemble

Description

2-(2-Chloro-6-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8ClNO3. It is a yellow to pale yellow solid with a molecular weight of 201.61 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-6-nitrobenzaldehyde with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: 2-(2-Chloro-6-nitrophenyl)acetaldehyde or 2-(2-Chloro-6-nitrophenyl)acetic acid.

Reduction: 2-(2-Chloro-6-aminophenyl)ethanol.

Substitution: 2-(2-Amino-6-nitrophenyl)ethanol or 2-(2-Thio-6-nitrophenyl)ethanol.

Applications De Recherche Scientifique

2-(2-Chloro-6-nitrophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-6-nitrophenyl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

- 2-(2-Chloro-6-aminophenyl)ethanol

- 2-(2-Bromo-6-nitrophenyl)ethanol

- 2-(2-Fluoro-6-nitrophenyl)ethanol

Comparison: 2-(2-Chloro-6-nitrophenyl)ethanol is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential biological activities. Compared to its analogs, such as 2-(2-Bromo-6-nitrophenyl)ethanol, the chloro derivative may exhibit different reactivity patterns and biological effects due to the differences in halogen properties .

Activité Biologique

2-(2-Chloro-6-nitrophenyl)ethanol, with the CAS number 102493-68-5, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and associated case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 201.60 g/mol

- Structure : The compound features a chloro and nitro substituent on a phenyl ring attached to an ethanol moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly in inhibiting certain enzymatic pathways and affecting cellular signaling.

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of nitrophenyl compounds have been reported to inhibit growth in various cancer cell lines (e.g., HEPG2 and MCF7) with IC values ranging from 1.18 µM to 9.5 µM .

- Enzyme Inhibition :

Anticancer Studies

Table 1 summarizes the anticancer effects of related compounds, illustrating the potential of this compound as a therapeutic agent.

| Compound | Cancer Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 4.18 ± 0.05 | |

| Compound C | SW1116 | <5 | |

| This compound | TBD | TBD | TBD |

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative similar to this compound demonstrated significant tumor suppression in xenograft models, indicating its potential for further development as an anticancer agent .

- Case Study 2 : In vitro studies showed that compounds with nitro groups exhibited enhanced cytotoxicity against breast and prostate cancer cells, suggesting a promising avenue for research into their mechanisms .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Carcinogenic Potential : According to the IARC monographs, certain nitro-substituted phenols have been evaluated for carcinogenic risks; however, specific data on this compound remains limited .

- Safety Profile : Preliminary toxicity assessments are necessary to evaluate the safety of long-term exposure and therapeutic use.

Propriétés

IUPAC Name |

2-(2-chloro-6-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQZNFLWOPRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351462 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-68-5 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.